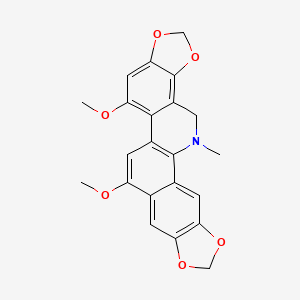
7-氨基-4-(三氟甲基)喹啉-2(1H)-酮
描述
Synthesis Analysis
The synthesis of 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one and related compounds involves tailored approaches such as the Passerini- and Ugi-type reactions, which are employed for the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids, respectively, from 3-trifluoroacetyl-quinolin-2(1H)-ones (Desagoni et al., 2022). These reactions proceed under mild conditions and involve an exocyclic carboximidate intermediate, showcasing the compound's versatility as a precursor for synthesizing complex molecules.
Molecular Structure Analysis
The molecular structure of 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one is characterized by the presence of a trifluoromethyl group attached to a quinolinone backbone. This structural feature is pivotal in determining the compound's chemical reactivity and physical properties. The trifluoromethyl group, in particular, is known for its electron-withdrawing nature, which can significantly influence the electronic distribution within the molecule, thereby affecting its reactivity patterns.
Chemical Reactions and Properties
7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one participates in a variety of chemical reactions, demonstrating its utility in organic synthesis. One notable reaction is its use as a carbonyl and acid surrogate in Passerini- and Ugi-type reactions, leading to the formation of compounds with potential bioactivity (Desagoni et al., 2022). Its reactivity can be attributed to the presence of the amino group and the trifluoromethyl group, which together facilitate various chemical transformations.
科学研究应用
蛋白酶检测的荧光标记物:7-氨基-4-(三氟甲基)香豆素,与7-氨基-4-(三氟甲基)喹啉-2(1H)-酮密切相关,已被用作对蛋白酶进行敏感检测的新型荧光标记物。这种化合物及其衍生物在生物化学研究中有应用(Bissell et al., 1980)。
α-三氟甲基-α-羟基羧酰胺和α-氨基酸的合成:在另一项研究中,3-三氟乙酰基喹啉-2(1H)-酮被用作帕瑟尼和乌吉类型反应中的羰基和酸代用体。这有助于合成α-三氟甲基-α-羟基羧酰胺和α-三氟甲基α-氨基酸(Madhu et al., 2022)。
α-碳酸酐酶的抑制:7-氨基-3,4-二氢-1H-喹啉-2-酮,与7-氨基-4-(三氟甲基)喹啉-2(1H)-酮在结构上相似,已被证明可以抑制α-碳酸酐酶,这是一类在药理学中具有重要意义的酶(Vullo et al., 2015)。
抗菌和抗肿瘤应用:一些7-氨基-4-(三氟甲基)喹啉-2(1H)-酮的衍生物显示出作为抗菌和抗肿瘤剂的潜力。这包括合成新型吡唑并[3,4-d]嘧啶衍生物,显示出抗菌和抗真菌活性(Holla et al., 2006)。
生物成像和高尔基定位探针:引入三氟甲基基团合成的7-氨基喹啉已用于生物成像。一些衍生物特异性靶向细胞系中的高尔基体,使它们在生物学研究中有用(Chen et al., 2019)。
喹啉羧酰肼衍生物的抗菌研究:7-(三氟甲基)-4-羟基取代喹啉羧酰肼的衍生物显示出显著的抗菌活性,表明它们有潜力作为抗结核药物(Garudachari et al., 2014)。
安全和危害
属性
IUPAC Name |
7-amino-4-(trifluoromethyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-4-9(16)15-8-3-5(14)1-2-6(7)8/h1-4H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCMJMNWLFZJNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=O)C=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207425 | |
| Record name | 7-Amino-4-trifluoromethyl-2-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-4-(trifluoromethyl)quinolin-2(1h)-one | |
CAS RN |
58721-76-9 | |
| Record name | 7-Amino-4-trifluoromethyl-2-quinolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058721769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC337973 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Amino-4-trifluoromethyl-2-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

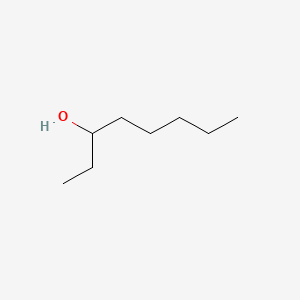


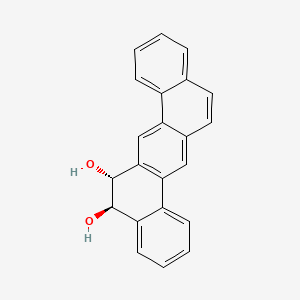
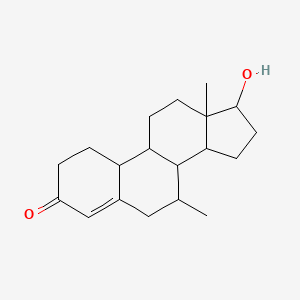

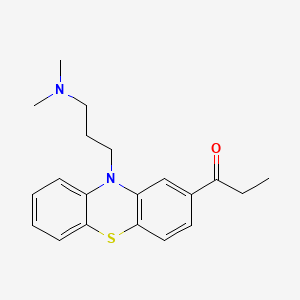
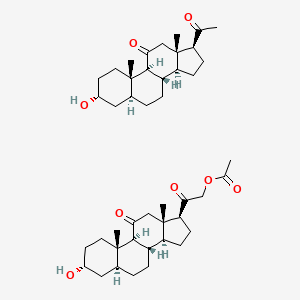
![1-[[(2-Chlorophenyl)-oxomethyl]amino]-3-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B1198293.png)
![N-(1,3-benzothiazol-2-yl)-2-[(1-methyl-2-imidazolyl)thio]acetamide](/img/structure/B1198294.png)



